Compound Description: This class of compounds, represented by the general structure 3-arylsulfanyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid amides, exhibits potent inhibitory activity against casein kinase I. These compounds have undergone extensive chemical development to establish scalable synthesis processes for laboratory and large-scale production. []
Relevance: These compounds share the core structure of 1H-pyrrolo[3,2-b]pyridine with 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid. The variations lie in the substitution pattern, with the related compounds having an arylsulfanyl group at the 3-position and a carboxylic acid amide at the 2-position, while the target compound has a bromine atom at the 3-position and a carboxylic acid at the 7-position. []
Compound Description: This compound represents a key intermediate in a novel synthetic route for pyrrolo[3,2-b]pyridines. The described synthesis starts with a pyrrole ring and allows the preparation of 4-azaindoles containing sensitive functional groups. []
Relevance: This compound shares the core 1H-pyrrolo[3,2-b]pyridine structure with 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid. Notably, it highlights the versatility of the pyrrolo[3,2-b]pyridine scaffold and its potential for synthesizing diverse derivatives. []
Compound Description: This compound serves as a crucial precursor in the multistep synthesis of pyrrolopyridine derivatives designed for the treatment of HIV-1 infection. Specifically, it acts as a starting point for preparing a range of 1H-pyrrolo[3,2-b]pyridin-6-yl)acetic acid derivatives, which exhibit promising activity in inhibiting HIV-1 integrase. []
Relevance: This compound shares a close structural resemblance with 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid, featuring a bromine atom at the 3-position and a substituted acetic acid side chain at the 6-position. This similarity underscores the potential of modifying the substituents on the pyrrolo[3,2-b]pyridine core to modulate biological activity. []
Compound Description: This group of compounds, characterized by a halogen atom at the 7-position and an acetic acid substituent, demonstrates good activity in inhibiting HIV-1 integrase. []
Relevance: These derivatives share the core 1H-pyrrolo[3,2-b]pyridine structure with 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid. The presence of a halogen at the 7-position in both the related compound and the target compound highlights the significance of this position for biological activity. []
Compound Description: These enantiomers represent a distinct chemotype of inhibitors targeting histone lysine demethylase 5A (KDM5A). The (S)-enantiomer (N52) exhibits approximately 4 to 5-fold greater binding affinity to KDM5A compared to its (R)-counterpart (N51). []
Relevance: This pair of enantiomers shares the core 1H-pyrrolo[3,2-b]pyridine structure and a 7-carboxylic acid moiety with 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid. The key difference lies in the substitution at the 2-position, where the related compounds possess a complex (2-chlorophenyl)(2-(piperidin-1-yl)ethoxy)methyl group. []
Compound Description: This compound is identified as an inhibitor of the KDM5A Jumonji-N/ARIDJ domain, a potential target for therapeutic intervention. []
Relevance: Similar to compound 5, this compound shares the core 1H-pyrrolo[3,2-b]pyridine structure and a 7-carboxylic acid moiety with 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid. The difference lies in the substituent at the 2-position, with this compound having a (2-chlorophenyl)(2-(1-methyl-1H-imidazol-2-yl)ethoxy)methyl group. []
Compound Description: This compound is recognized as an inhibitor of the linked KDM5A Jumonji domain. Its structural similarity to other KDM5A inhibitors suggests a shared mechanism of action. []
Relevance: Mirroring compounds 5 and 6, this compound shares the core 1H-pyrrolo[3,2-b]pyridine structure and a 7-carboxylic acid moiety with 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid. The distinguishing feature is the (2-chlorophenyl)(2-(4,4-difluoropiperidin-1-yl)ethoxy)methyl substituent at the 2-position. []
Compound Description: This class of compounds is synthesized through a three-component condensation reaction involving 3-aminopyrrole derivatives. The reaction provides a straightforward route to these structurally interesting heterocycles. [, ]
Relevance: These compounds are structurally related to 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid by the presence of the pyrrolo[3,2-b]pyridine scaffold. Although the target compound lacks the 5-oxo and tetrahydro modifications, its presence in this series emphasizes the synthetic versatility of the core structure. [, ]
Overview
3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid is a heterocyclic compound characterized by a bromine atom at the third position of a pyrrolo[3,2-b]pyridine ring system. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties and biological activities. It has garnered interest in the pharmaceutical industry, particularly for its role in inhibiting specific signaling pathways related to cancer progression and other diseases.
Source
The compound is cataloged under several chemical databases, including PubChem and BenchChem, where detailed information regarding its synthesis, properties, and applications can be found. The Chemical Abstracts Service number for this compound is 23688-47-3 .
Classification
3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid belongs to the class of pyrrole derivatives and is classified as a heterocyclic aromatic compound. Its structure includes both pyrrole and pyridine functionalities, which contribute to its reactivity and biological activity.
Synthesis Analysis
Methods
The synthesis of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid typically involves multiple steps:
Formation of the Pyrrolo[3,2-b]pyridine Framework: The initial step often includes the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[3,2-b]pyridine core.
Bromination: The introduction of the bromine atom can be achieved through electrophilic aromatic substitution using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Carboxylation: The carboxylic acid group can be introduced via carbonylation reactions or through the use of carboxylic acid derivatives under suitable reaction conditions.
Technical Details
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. For example, reactions are often conducted in solvents like dichloromethane or acetonitrile at controlled temperatures to facilitate bromination without over-reacting .
Molecular Structure Analysis
Structure
The molecular formula of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid is C7H5BrN2O2. The compound features a complex ring structure that contributes to its unique chemical properties.
Canonical SMILES: C1=CC2=C(C(=CN2)Br)N=C1 These identifiers facilitate the identification and retrieval of the compound in chemical databases .
Chemical Reactions Analysis
Reactions
3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid undergoes various chemical reactions typical of heterocyclic compounds:
Electrophilic Substitution: The presence of electron-rich nitrogen atoms allows for further electrophilic substitutions.
Nucleophilic Attacks: The carboxylic acid group can participate in nucleophilic attack reactions, making it versatile for further functionalization.
Technical Details
Reactions are typically performed under inert atmospheres to prevent degradation due to moisture or air sensitivity. Reaction yields and conditions are critical for maintaining the integrity of the compound during synthesis .
Mechanism of Action
Process
The primary mechanism of action for 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid involves its interaction with specific protein targets within cellular pathways:
Target Interaction: The compound has been shown to inhibit Traf2-and Nck-interacting kinase (TNIK), which plays a role in various signaling pathways.
Biochemical Pathways: Upon binding to TNIK, it inhibits downstream signaling pathways that regulate cell proliferation and migration.
Data
This inhibition results in decreased cell proliferation and increased apoptosis in certain cancer cell lines, highlighting its potential therapeutic applications .
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically appears as a solid at room temperature.
Solubility: Solubility characteristics are influenced by the presence of polar functional groups such as carboxylic acids.
Chemical Properties
Key chemical properties include:
Molecular Weight: 215.03 g/mol
Melting Point: Data on melting point varies; precise values depend on purity.
These properties influence how the compound behaves under different environmental conditions and during chemical reactions .
Applications
Scientific Uses
3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid has several promising applications in scientific research:
Medicinal Chemistry: Its ability to inhibit TNIK makes it a candidate for developing anti-cancer therapies targeting specific growth factor receptors.
Biological Research: Used in studies exploring cellular signaling pathways and their implications in disease mechanisms.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.